N-(3-acetylphenyl)-2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide
Description
N-(3-Acetylphenyl)-2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a pyrazole-based acetamide derivative characterized by a dimethylamino group at position 3 and a p-tolyl substituent at position 4 of the pyrazole ring. The 3-acetylphenyl group on the acetamide moiety distinguishes it from related compounds.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(dimethylamino)-4-(4-methylphenyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15-8-10-17(11-9-15)20-13-26(24-22(20)25(3)4)14-21(28)23-19-7-5-6-18(12-19)16(2)27/h5-13H,14H2,1-4H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUHAIHZJSYHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(N=C2N(C)C)CC(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An acetylphenyl group.
- A pyrazole ring substituted with dimethylamino and p-tolyl groups.
- An acetamide functional group.
This unique arrangement contributes to its biological properties, influencing interactions with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways. For instance, the pyrazole moiety is known for its role in modulating enzyme activity and receptor interactions. In particular, compounds like this compound may influence:
- Enzyme Inhibition : Potentially inhibiting kinases or phosphatases involved in cell signaling pathways.
- Receptor Modulation : Interacting with nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission and pain modulation.
Antinociceptive Activity
A study involving related compounds demonstrated significant antinociceptive effects in animal models. For example, compounds structurally related to this compound were tested for their ability to relieve pain induced by oxaliplatin, a chemotherapeutic agent. These studies utilized mouse models to assess pain relief through behavioral tests and electrophysiological assessments of receptor activity .
Case Study 1: Pain Relief
In a controlled study, the efficacy of a related compound was analyzed for its ability to alleviate neuropathic pain. The results indicated that the compound significantly reduced pain responses compared to control groups, suggesting potential therapeutic applications in chronic pain management .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyrazole derivatives similar to this compound. The study reported that these compounds exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Pyrazole vs. Triazole Derivatives: describes 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e), which replaces pyrazole with a triazole core. The triazole analog exhibits lower synthetic yield (30% vs. typical pyrazole yields of 50–70%) under microwave conditions (70°C, 65 W), suggesting pyrazoles may offer better stability or reactivity .
Pyrazolo-Pyrimidine Hybrids :
highlights pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 83) with fused pyrimidine rings. These compounds show higher melting points (302–304°C vs. ~165–200°C for simpler pyrazoles), indicating enhanced crystallinity due to extended π-conjugation .
Substituent Effects
- Electron-Donating Groups: The dimethylamino group in the target compound likely enhances solubility via hydrogen bonding, compared to the methoxy group in 2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide (). The latter’s trifluoromethylbenzyl group increases lipophilicity (molecular weight: 432.4 vs. ~380–400 for the target compound), which may affect membrane permeability .
- Aromatic Substituents: The p-tolyl group in the target compound contributes to hydrophobic interactions, similar to the 4-phenyl group in 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide ().
Pharmacological and Physical Properties
- Synthetic Yields : Pyrazole derivatives generally exhibit higher yields (e.g., 50–70% in zaleplon intermediates, ) compared to triazoles (30%, ) .
- Bioactivity: The target compound’s dimethylamino and acetyl groups may enhance kinase selectivity compared to quinoline-containing analogs like tunisertib (), which targets serine/threonine kinases .
Key Research Findings
- Structural Stability : Pyrazole derivatives with p-tolyl groups (e.g., ) demonstrate robust crystallinity, whereas pyrazolo-pyrimidine hybrids () show exceptional thermal stability .
- Solubility vs. Potency: The dimethylamino group improves aqueous solubility but may reduce cell permeability compared to lipophilic substituents (e.g., trifluoromethyl in ) .
- Synthetic Accessibility : The target compound’s synthesis shares steps with zaleplon intermediates (), suggesting scalable routes via acetylation and pyrazole cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
